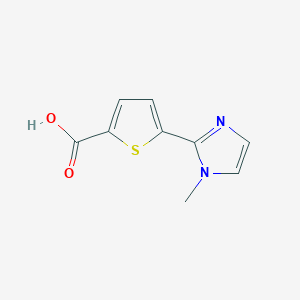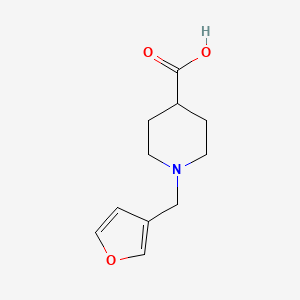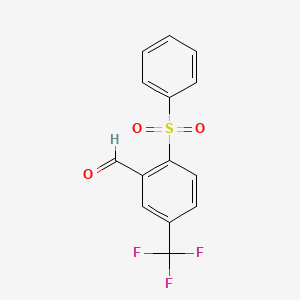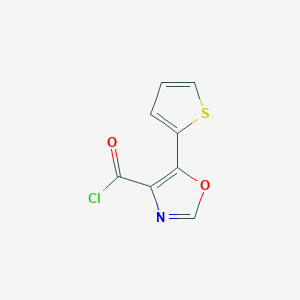![molecular formula C12H14ClNO3 B3043816 Ethyl {4-[(chloroacetyl)amino]phenyl}acetate CAS No. 928708-29-6](/img/structure/B3043816.png)
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate
描述
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate is an organic compound with the molecular formula C12H14ClNO3 It is a derivative of phenylacetate and contains a chloroacetyl group attached to an amino group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate typically involves the reaction of 4-aminophenylacetic acid with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Benzene or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the initial chloroacetylation step.
Distillation units: to purify the intermediate.
Esterification reactors: for the final step, followed by purification through crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium cyanide, or thiourea in polar solvents like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Various substituted amides or thioamides.
Hydrolysis: 4-[(chloroacetyl)amino]phenylacetic acid.
Reduction: Ethyl {4-[(hydroxyacetyl)amino]phenyl}acetate.
科学研究应用
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Investigated for its interactions with various enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive molecules.
相似化合物的比较
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate can be compared to other similar compounds such as:
Ethyl {4-[(bromoacetyl)amino]phenyl}acetate: Similar structure but with a bromoacetyl group.
Ethyl {4-[(acetyl)amino]phenyl}acetate: Lacks the halogen atom, making it less reactive.
Ethyl {4-[(cyanoacetyl)amino]phenyl}acetate: Contains a cyano group, which alters its reactivity and applications.
The uniqueness of this compound lies in its chloroacetyl group, which provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.
属性
IUPAC Name |
ethyl 2-[4-[(2-chloroacetyl)amino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)7-9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCYAJMMBIRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3043752.png)


